molecular formula C25H19N3OS B11544789 2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-1,3-benzothiazole

Cat. No. B11544789
M. Wt: 409.5 g/mol
InChI Key: WEHAEYQGJLSVRU-WGOQTCKBSA-N
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Description

2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a naphthalene moiety via a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-1,3-benzothiazole typically involves the condensation of 2-(benzyloxy)naphthaldehyde with 2-hydrazinyl-1,3-benzothiazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the naphthalene moiety.

    Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to a hydrazine derivative.

    Substitution: Electrophilic aromatic substitution reactions can take place on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Products include naphthoquinones and benzothiazole derivatives.

    Reduction: Products include hydrazine derivatives.

    Substitution: Products include halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with DNA, leading to its anticancer or antimicrobial effects. The aromatic structure allows for π-π interactions with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-{[2-(benzyloxy)phenyl]methylidene}hydrazinyl]-1,3-benzothiazole
  • 2-[(2E)-2-{[2-(benzyloxy)phenyl]methylidene}hydrazinyl]-1,3-benzoxazole
  • 2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-1,3-benzimidazole

Uniqueness

The uniqueness of 2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-1,3-benzothiazole lies in its specific structural features, such as the benzothiazole core and the naphthalene moiety

properties

Molecular Formula

C25H19N3OS

Molecular Weight

409.5 g/mol

IUPAC Name

N-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C25H19N3OS/c1-2-8-18(9-3-1)17-29-23-15-14-19-10-4-5-11-20(19)21(23)16-26-28-25-27-22-12-6-7-13-24(22)30-25/h1-16H,17H2,(H,27,28)/b26-16+

InChI Key

WEHAEYQGJLSVRU-WGOQTCKBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=N/NC4=NC5=CC=CC=C5S4

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=NNC4=NC5=CC=CC=C5S4

Origin of Product

United States

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